An In-depth Technical Guide to N-cyclopropyl-4-methoxypyridin-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to N-cyclopropyl-4-methoxypyridin-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of N-cyclopropyl-4-methoxypyridin-2-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes data from its core precursor, 2-amino-4-methoxypyridine, and established synthetic methodologies for N-cyclopropylation to present a predictive yet robust profile. The insights herein are intended to empower researchers, scientists, and drug development professionals in their exploration of this promising chemical scaffold.
Introduction: The Rationale for N-cyclopropyl-4-methoxypyridin-2-amine in Modern Drug Design
The 2-aminopyridine moiety is a well-established pharmacophore present in numerous biologically active compounds.[1] The introduction of a cyclopropyl group to the exocyclic amine is a strategic modification aimed at enhancing the therapeutic potential of the 4-methoxypyridin-2-amine scaffold. The cyclopropyl group is a "bioisostere" of a vinyl or isopropyl group but with unique conformational rigidity and electronic properties. Its incorporation into drug candidates has been shown to improve metabolic stability, binding affinity, and overall pharmacological profiles.[2] Specifically, the cyclopropyl moiety can shield the amine from certain metabolic pathways, such as N-dealkylation, thereby increasing the compound's half-life.[3] This guide will delve into the projected chemical properties, a robust synthetic route, and the potential therapeutic applications of N-cyclopropyl-4-methoxypyridin-2-amine.
Chemical Structure and Physicochemical Properties
The foundational structure of N-cyclopropyl-4-methoxypyridin-2-amine is built upon the 2-amino-4-methoxypyridine core, with a cyclopropyl group attached to the exocyclic nitrogen.
Predicted Physicochemical Data
The following table outlines the predicted physicochemical properties of N-cyclopropyl-4-methoxypyridin-2-amine, extrapolated from its parent amine and the addition of the cyclopropyl group.
| Property | Predicted Value | Rationale for Prediction |
| IUPAC Name | N-cyclopropyl-4-methoxypyridin-2-amine | Standard nomenclature rules. |
| Molecular Formula | C9H12N2O | Based on the addition of a C3H4 unit to C6H8N2O. |
| Molecular Weight | 164.21 g/mol | Calculated from the molecular formula. |
| CAS Number | Not available | This specific compound is not currently registered. |
| Melting Point | Lower than 120-121 °C | The N-alkylation may disrupt the crystal packing of the parent amine.[4] |
| Boiling Point | Higher than 258.6 °C | Increased molecular weight generally leads to a higher boiling point.[5] |
| Solubility | Soluble in DMSO, Methanol; Slightly soluble in water | Similar solubility profile to the parent amine is expected.[4] |
| pKa | ~7.5 | The electron-donating nature of the cyclopropyl group may slightly decrease the pKa compared to the parent amine (pKa ≈ 7.79).[3][5] |
| LogP | ~1.5 | The addition of the hydrocarbon cyclopropyl group will increase lipophilicity compared to the parent amine (XLogP3 = 0.5).[5] |
Proposed Synthesis Protocol
The synthesis of N-cyclopropyl-4-methoxypyridin-2-amine can be logically approached in a two-step process: first, the synthesis of the precursor 2-amino-4-methoxypyridine, followed by the N-cyclopropylation of the exocyclic amine.
Step 1: Synthesis of 2-amino-4-methoxypyridine
A reliable method for the synthesis of 2-amino-4-methoxypyridine is through the nucleophilic aromatic substitution of 2-amino-4-chloropyridine with sodium methoxide.[6]
Experimental Protocol:
-
To a sealed reaction tube, add 4-chloropyridin-2-amine (10 g, 78.1 mmol) and a 1 M solution of sodium methoxide in methanol (50 mL).
-
Heat the reaction mixture to 145 °C for 6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a 10% methanol in dichloromethane solution.
-
The expected yield of 2-amino-4-methoxypyridine as an off-white solid is approximately 7.7 g (79%).[6]
Step 2: N-cyclopropylation of 2-amino-4-methoxypyridine
Several methods exist for the N-cyclopropylation of amines. A robust and increasingly popular method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable ligand to couple an amine with a cyclopropyl-containing reagent.[7][8] An alternative, copper-promoted N-cyclopropylation using cyclopropylboronic acid offers a complementary approach.[9]
Experimental Protocol (Copper-Promoted):
-
In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (1.0 eq) in dichloroethane.
-
Add cyclopropylboronic acid (1.5 eq), Cu(OAc)2 (1.0 eq), 2,2'-bipyridine (1.0 eq), and sodium carbonate (2.0 eq).[9]
-
Stir the reaction mixture under an air atmosphere at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-cyclopropyl-4-methoxypyridin-2-amine.
Caption: Proposed two-step synthesis of N-cyclopropyl-4-methoxypyridin-2-amine.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the key features of the 1H and 13C NMR spectra can be predicted based on the proposed structure. Computational methods, such as Density Functional Theory (DFT), can provide more accurate predictions of chemical shifts and coupling constants.[10]
Predicted 1H NMR Spectrum
-
Aromatic Protons: Three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
-
Methoxy Protons: A singlet around 3.8-4.0 ppm corresponding to the -OCH3 group.
-
Cyclopropyl Protons: A complex multiplet in the upfield region (0.5-1.0 ppm) for the CH2 protons and a multiplet for the CH proton of the cyclopropyl ring.
-
Amine Proton: A broad singlet for the N-H proton, which may be exchangeable with D2O.
Predicted 13C NMR Spectrum
-
Aromatic Carbons: Five signals in the aromatic region for the carbons of the pyridine ring.
-
Methoxy Carbon: A signal around 55-60 ppm for the -OCH3 carbon.
-
Cyclopropyl Carbons: Signals in the upfield region for the CH and CH2 carbons of the cyclopropyl ring.
Potential Applications in Drug Discovery
The structural features of N-cyclopropyl-4-methoxypyridin-2-amine suggest its potential utility in several therapeutic areas.
Kinase Inhibition
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The introduction of the N-cyclopropyl group can enhance binding to the ATP-binding pocket of various kinases, potentially leading to the development of novel anti-cancer agents.[2]
CNS Disorders
The ability of the cyclopropyl group to improve metabolic stability and modulate lipophilicity makes this scaffold interesting for targeting central nervous system (CNS) disorders.[11] Many CNS-active drugs contain aminopyridine cores, and the N-cyclopropyl derivative could offer improved pharmacokinetic properties, such as enhanced brain penetration.
Antiviral and Antibacterial Agents
Cyclopropylamines are present in several approved antiviral and antibacterial drugs. The unique electronic and steric properties of the cyclopropyl group can lead to novel interactions with viral or bacterial enzymes, making N-cyclopropyl-4-methoxypyridin-2-amine a candidate for development in infectious disease research.
Caption: Potential therapeutic applications of N-cyclopropyl-4-methoxypyridin-2-amine.
Conclusion
N-cyclopropyl-4-methoxypyridin-2-amine represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, physicochemical properties, a viable synthetic pathway, and potential therapeutic applications. By leveraging the known attributes of the 2-amino-4-methoxypyridine core and the strategic incorporation of a cyclopropyl moiety, this compound is primed for investigation as a novel scaffold in drug discovery programs. The detailed protocols and theoretical framework presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related compounds.
References
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025). Chemical Reviews. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ACS Publications. [Link]
-
NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. (2023). AIP Publishing. [Link]
-
NMR Prediction with Computational Chemistry. (n.d.). ResearchGate. [Link]
-
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC - NIH. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Taylor & Francis Online. [Link]
-
Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. (n.d.). ResearchGate. [Link]
-
Synthesis of cyclopropylamines from cyclopropanols and amines. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). McMaster University. [Link]
-
Cyclopropylamine - Explore the Science & Experts. (n.d.). ideXlab. [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
2-Amino-4-Methoxypyridine. (n.d.). LookChem. [Link]
-
Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. (n.d.). PMC - NIH. [Link]
-
N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. (2000). PubMed. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Science Publishing Group. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025). ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. [Link]
-
2-Amino-4-Methoxypyridine. (n.d.). PubChem. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]
-
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. (2026). ResearchGate. [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. (n.d.). ResearchGate. [Link]
-
N-cyclopropylation of aromatic amines. (n.d.). RSC Publishing. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. [Link]
-
2-Methoxypyridin-4-amine. (n.d.). PubChem. [Link]
-
5-[(cyclopropylamino)methyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
